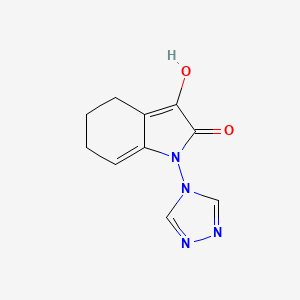

3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-2,4,5,6-tetrahydro-1H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led researchers to synthesize a variety of indole derivatives .

Synthesis Analysis

The synthesis of indole derivatives often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions due to their aromatic nature. For example, electrophilic substitution occurs readily on indole .Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . They are important heterocyclic compounds with broad-spectrum biological activities .Applications De Recherche Scientifique

Triazole and Triazolothiadiazine Derivatives as Cholinesterase Inhibitors

Triazole derivatives, including compounds similar to 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-2,4,5,6-tetrahydro-1H-indol-2-one, have been explored as potential cholinesterase inhibitors. These compounds show promise as anticholinesterase agents, which could have implications in treating conditions like Alzheimer's disease. Notably, certain derivatives demonstrated significant inhibitory effects on acetylcholinesterase (AChE) (Mohsen, 2012).

Microwave-Assisted Synthesis of Diazoles with Antimicrobial Properties

The microwave-assisted synthesis of novel compounds, including triazolo[3,4-b][1,3,4]thiadiazoles with indole moieties, has been achieved. These compounds exhibit significant antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Gomha & Riyadh, 2011).

Novel Antimicrobial Agents

New triazole and triazolothiadiazine derivatives have been synthesized as novel antimicrobial agents. These compounds, closely related to 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-2,4,5,6-tetrahydro-1H-indol-2-one, have shown significant activity against various bacterial strains and fungi (Kaplancikli et al., 2008).

Synthesis of Fused 1,2,4-Triazines with Antimicrobial Activity

A study on the synthesis of fused 1,2,4-triazines revealed their potential as antimicrobial agents. These compounds, related to the structure of 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-2,4,5,6-tetrahydro-1H-indol-2-one, showed promising results in biological screening (Ali et al., 2016).

Novel Indoles with Antimicrobial and Anti-Inflammatory Properties

Novel indole derivatives containing 1,2,4-triazole moieties have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. These findings suggest potential therapeutic applications in treating infections and inflammation (Gadegoni & Manda, 2013).

Synthesis of Nitrogen/Sulfur Heterocycles for Research

A study demonstrated the efficient synthesis of nitrogen and sulfur heterocyclic systems by linking four rings, including indole and 1,2,4-triazole. This innovative approach allows for the creation of novel compounds for further research, potentially leading to new therapeutic agents (Boraei et al., 2020).

Triazole Derivatives as Cytotoxic Agents

Novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles were synthesized and showed potent cytotoxic activity against various human cancer cell lines. This suggests the potential of such compounds in cancer therapy (Liu et al., 2017).

Green Synthesis of Insecticidal Agents

1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)indole]-2′,4′(1′H)-diones were synthesized through a green method, showing promising insecticidal activity against Periplaneta americana. This represents a potential application in pest control (Jain et al., 2013).

Novel Hydroxamic Acids as HDAC2 Inhibitors

A series of hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones were synthesized and found to potently inhibit HDAC2, a class-I isoform of HDACs, with cytotoxicity in various human cancer cell lines. These findings indicate potential for cancer treatment (Dung et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-hydroxy-1-(1,2,4-triazol-4-yl)-5,6-dihydro-4H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-9-7-3-1-2-4-8(7)14(10(9)16)13-5-11-12-6-13/h4-6,15H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMZITHLDFXUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C2C(=C(C(=O)N2N3C=NN=C3)O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423388.png)

![ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B6423397.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6423408.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B6423414.png)

![13-[(2-methoxyethyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423422.png)

![2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423425.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B6423435.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B6423446.png)

![9-[(4-methylphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B6423447.png)

![N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6423468.png)

![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide](/img/structure/B6423476.png)

![4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B6423480.png)